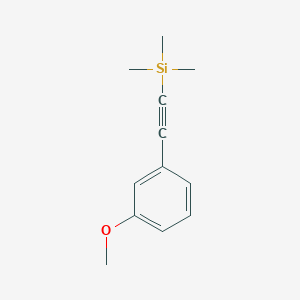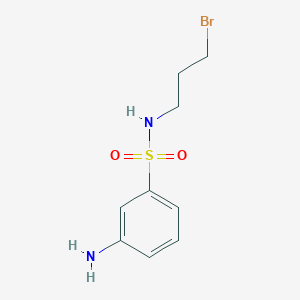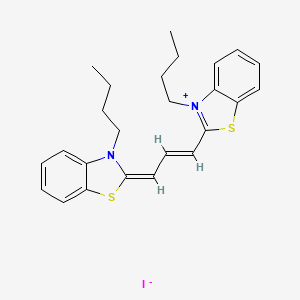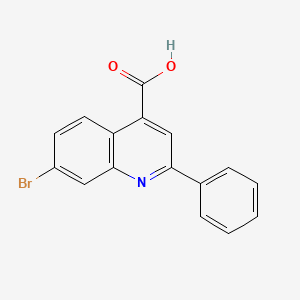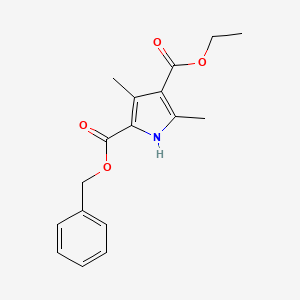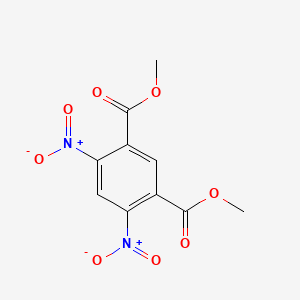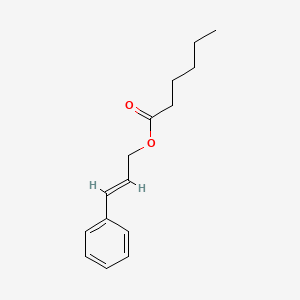
cinnamyl caproate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: cinnamyl caproate can be synthesized through the esterification of hexanoic acid with cinnamyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of hexanoic acid, 3-phenyl-2-propenyl ester follows a similar esterification process. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. After the reaction, the product is purified through processes such as distillation and crystallization to obtain the desired ester in high purity .
化学反应分析
Types of Reactions: cinnamyl caproate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation: The ester can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Hexanoic acid and cinnamyl alcohol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
cinnamyl caproate has diverse applications in scientific research:
作用机制
The mechanism by which hexanoic acid, 3-phenyl-2-propenyl ester exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity . The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .
相似化合物的比较
Cinnamyl acetate: Another ester with a similar aromatic profile but different chemical structure.
Hexyl cinnamaldehyde: Shares the cinnamyl group but differs in its aldehyde functionality.
Benzyl acetate: Similar ester functionality but with a benzyl group instead of a cinnamyl group.
Uniqueness: cinnamyl caproate is unique due to its specific combination of hexanoic acid and cinnamyl alcohol, which imparts a distinct aroma and chemical properties . Its versatility in various applications, from fragrances to potential therapeutic uses, sets it apart from other similar compounds .
属性
CAS 编号 |
6994-20-3 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
[(E)-3-phenylprop-2-enyl] hexanoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-11H,2-3,5,12-13H2,1H3/b11-8+ |
InChI 键 |
BHXVENZBMFLCKE-DHZHZOJOSA-N |
SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
手性 SMILES |
CCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
规范 SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
| 6994-20-3 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


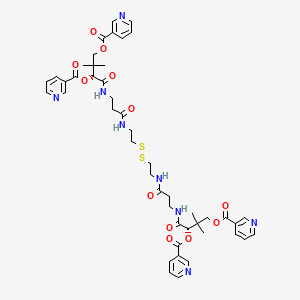

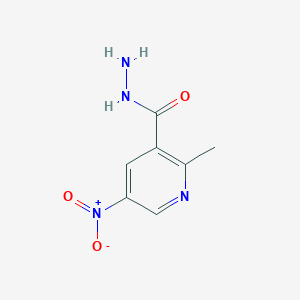
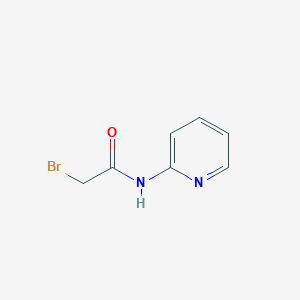
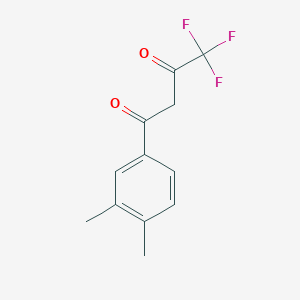
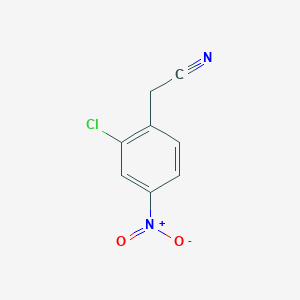
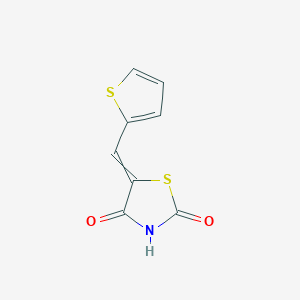
![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)
